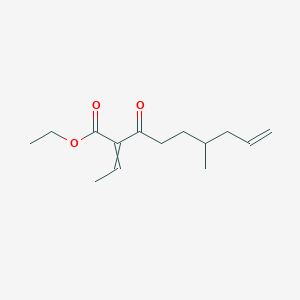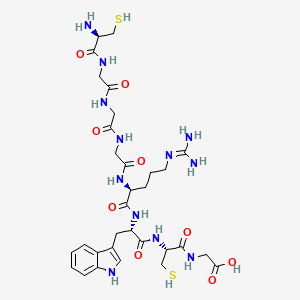![molecular formula C25H18O2 B14193737 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-90-8](/img/structure/B14193737.png)
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a naphthalene ring fused to a pyran ring. The presence of diphenyl groups adds to its stability and reactivity, making it a subject of interest in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate . This reaction affords a photochromic spiro[indoline-2,3′-naphthopyran] containing a 4,5-diphenyloxazole group in position 5′ of the naphthopyran fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as silver(II) oxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in dimethylformamide under nitrogen atmosphere.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones such as deoxyquinone A and 7-methoxyeleutherin.
Reduction: Formation of reduced naphthopyran derivatives.
Substitution: Formation of substituted naphthopyran derivatives.
科学研究应用
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced reactions and photochromic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its photochromic properties.
作用机制
The mechanism of action of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its colorless and colored forms. This transformation is facilitated by the excitation of the singlet and triplet states, leading to a change in the molecular structure . The presence of oxygen can influence the transient spectra and decay kinetics of the compound .
相似化合物的比较
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- Naphtho[2,3-c]pyran-5,10-quinones
- 3a,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran
Uniqueness
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural configuration and the presence of diphenyl groups, which enhance its stability and reactivity. Its photochromic properties make it particularly valuable in applications requiring light-induced transformations, setting it apart from other similar compounds.
属性
CAS 编号 |
923026-90-8 |
|---|---|
分子式 |
C25H18O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
1,5-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)21-15-19-13-7-8-14-20(19)23(24(21)22)17-9-3-1-4-10-17/h1-15,25H,16H2 |
InChI 键 |
JHBIYZFLTIABHW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
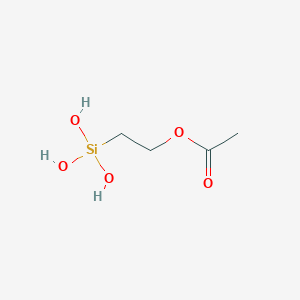
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
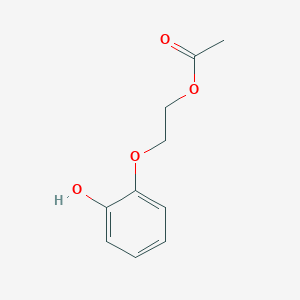
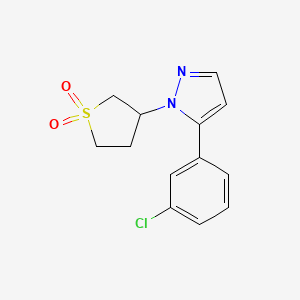
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
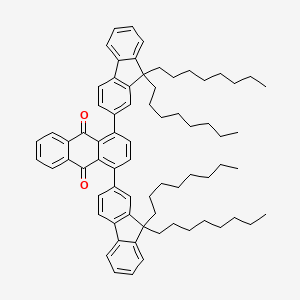
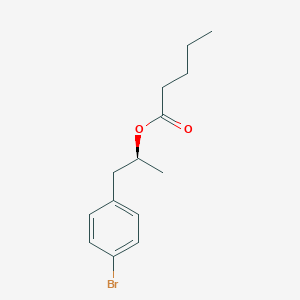
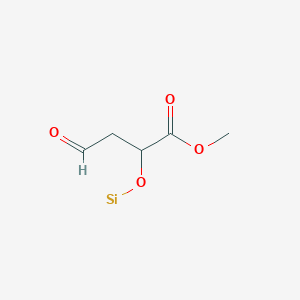
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
